Ethyl cinnamate

Catalog No.
S591180
CAS No.
103-36-6
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl cinnamate

CAS Number

103-36-6

Product Name

Ethyl cinnamate

IUPAC Name

ethyl (E)-3-phenylprop-2-enoate

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+

InChI Key

KBEBGUQPQBELIU-CMDGGOBGSA-N

SMILES

CCOC(=O)C=CC1=CC=CC=C1

Solubility

0.00 M
insoluble in water; miscible in alcohols
miscible (in ethanol)

Synonyms

3-phenyl-2-propenoic Acid Ethyl Ester; Ethyl 3-phenyl-2-propenoate; Ethyl 3-phenylacrylate; Ethyl benzylideneacetate; Ethyl cinnamate; NSC 6773; SemaSORB 9827; Cinnamic Acid Ethyl Ester;

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1

Optical Tissue Clearing (OTC)

Ethyl cinnamate (ECi) has emerged as a promising tool in the field of optical tissue clearing (OTC) for scientific research. OTC involves using chemicals to make biological tissues transparent, allowing for deeper and clearer visualization of internal structures through various microscopy techniques.

ECi offers several advantages over traditional OTC agents:

  • Fast and efficient clearing: ECi rapidly clears tissues compared to other methods, significantly reducing processing time and improving research efficiency [].
  • Non-toxicity: ECi exhibits minimal toxicity to tissues, making it a safer option for researchers and preserving the integrity of the samples for further analysis [, ].
  • Cost-effectiveness: ECi is a relatively inexpensive clearing agent, making it accessible to a broader range of research labs [].

These characteristics make ECi particularly suitable for studying the intricate 3D structure of various tissues, including:

  • Lungs: ECi-based OTC combined with retrograde perfusion allows for detailed visualization of the lung vasculature and other structures using techniques like laser confocal and light sheet fluorescence microscopy [].
  • Brain tissue: Studies have demonstrated the potential of ECi for clearing brain tissue, enabling researchers to investigate neuronal connections and other brain structures [].

Potential in Other Research Applications

Beyond OTC, ethyl cinnamate shows promise in other scientific research applications, although these areas are still under exploration.

  • Drug delivery: ECi's properties are being investigated for its potential role in developing new drug delivery systems [].
  • Material science: Research suggests ECi could be used in the development of new biocompatible materials [].
  • Origin and Significance: Ethyl cinnamate is an ester formed between cinnamic acid and ethanol []. It is a key component of cinnamon essential oil, contributing to its characteristic fragrance []. In research, it finds applications as a flavoring agent, a fragrance ingredient, and a precursor for the synthesis of other valuable compounds [].

Molecular Structure Analysis

Ethyl cinnamate possesses a linear structure with three key features (Figure 1):

  • Ester linkage (C-O-C): The molecule features an ester group, formed by the condensation of cinnamic acid (C6H5-CH=CH-COOH) and ethanol (CH3CH2OH) []. This ester linkage is responsible for the characteristic fruity and balsamic odor of the compound [].
  • Aromatic ring (C6H5): An aromatic ring, attached to a double bond, contributes to the stability of the molecule and its interaction with other molecules [].
  • Ethyl group (CH3CH2): The presence of an ethyl group influences the solubility and volatility of the compound [].

[Insert Figure 1: Molecular structure of Ethyl cinnamate]


Chemical Reactions Analysis

Synthesis

Ethyl cinnamate can be synthesized through an esterification reaction between cinnamic acid and ethanol in the presence of an acid catalyst, typically sulfuric acid (H2SO4) []. The balanced chemical equation for this reaction is:

C6H5CH=CHCOOH + CH3CH2OH <--H2SO4--> C6H5CH=CHCOOCH2CH3 + H2O (Eq. 1)

Decomposition

At high temperatures, ethyl cinnamate can undergo hydrolysis, breaking down back into its original components, cinnamic acid and ethanol [].

Other Reactions

Due to its reactive nature, ethyl cinnamate can participate in various addition reactions across the carbon-carbon double bond. For instance, it can react with hydrogen gas (H2) in the presence of a catalyst to form cinnamyl alcohol (C6H5CH=CHCH2OH).


Physical And Chemical Properties Analysis

  • Melting point: 6.5 to 8 °C []
  • Boiling point: 271 °C []
  • Density: 1.05 g/cm³ []
  • Solubility: Soluble in organic solvents like ethanol, ether, and chloroform. Slightly soluble in water [].
  • Stability: Relatively stable under normal storage conditions. Can decompose at high temperatures [].

While the specific mechanism of action of ethyl cinnamate in biological systems is not fully understood, some research suggests potential interactions:

  • Antimicrobial activity: Studies indicate that ethyl cinnamate may inhibit the growth of certain bacteria and fungi. The exact mechanism remains under investigation.
  • Skin irritation: Concentrated ethyl cinnamate may cause skin irritation in some individuals.
  • Flammability: It is a combustible liquid with a flash point of 93 °C.

Physical Description

Colourless liquid, sweet balsamic-honey note

XLogP3

3

Boiling Point

271.0 °C

Density

1.044-1.051

LogP

2.99 (LogP)

Melting Point

7.0 °C

UNII

C023P3M5JJ

Vapor Pressure

0.00 mmHg

Other CAS

103-36-6

Wikipedia

Ethyl cinnamate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Uv absorbe

General Manufacturing Information

2-Propenoic acid, 3-phenyl-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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